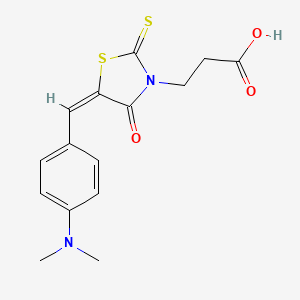![molecular formula C10H12N4O2 B2593487 3-(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid CAS No. 901735-11-3](/img/structure/B2593487.png)
3-(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound includes a triazole ring fused with a pyrimidine ring, which is further substituted with a propanoic acid group.
Applications De Recherche Scientifique
3-(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound exhibits biological activities, making it useful in studying enzyme interactions and cellular processes.
Medicine: It has potential therapeutic applications, including acting as inhibitors for specific enzymes and receptors.
Industry: The compound is used in the development of new materials and as a precursor for various industrial chemicals
Mécanisme D'action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[1,5-a]pyridines, have been found to interact with various targets including rorγt, phd-1, jak1, and jak2 .
Mode of Action
Similar compounds have been shown to inhibit certain enzymes, suggesting that 3-(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid may also act through enzyme inhibition .
Biochemical Pathways
Similar compounds have been found to affect various pathways, suggesting that this compound may also interact with multiple biochemical pathways .
Result of Action
Similar compounds have been found to exhibit various biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular levels .
Safety and Hazards
Orientations Futures
The [1,2,4]triazolo[1,5-a]pyrimidines (TPs) scaffold, which is part of this compound, has aroused the interest of researchers due to its presence in diverse important structures in agriculture and medicinal chemistry . As such, it is likely that future research will continue to explore the potential applications of this compound and its analogs .
Analyse Biochimique
Biochemical Properties
Compounds with similar structures have been found to interact with various enzymes and proteins .
Cellular Effects
Related compounds have shown cytotoxic activities against certain cell lines .
Molecular Mechanism
The molecular mechanism of action of 3-(5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid is not well-established. Similar compounds have been found to interact with DNA .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid can be achieved through various methods. One common method involves the reaction of aminoguanidine hydrochloride with succinic anhydride, followed by cyclization and subsequent reactions . The detailed steps are as follows:
Stage 1: Aminoguanidine hydrochloride reacts with succinic anhydride at 190°C for 1 hour.
Stage 2: The reaction mixture is treated with sodium hydroxide in water at 120°C for 1.5 hours.
Stage 3: The resulting product is refluxed with acetylacetone and acetic acid in ethanol for 7 hours.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. Microwave-mediated, catalyst-free synthesis has also been explored for related compounds, offering eco-friendly and efficient alternatives .
Analyse Des Réactions Chimiques
Types of Reactions
3-(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. Reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Comparaison Avec Des Composés Similaires
Similar Compounds
5,7-Dimethyl-1,2,4-triazolo[1,5-a]pyrimidine: A closely related compound with similar biological activities.
2-Hydroxy-5,7-dimethyl-1,2,4-triazolopyrimidine: Another derivative with distinct chemical properties and applications
Uniqueness
3-(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its propanoic acid group enhances its solubility and reactivity, making it a valuable compound in various research and industrial applications.
Propriétés
IUPAC Name |
3-(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O2/c1-6-5-7(2)14-10(11-6)12-8(13-14)3-4-9(15)16/h5H,3-4H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPCCSKRCCNGAQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=NC(=NN12)CCC(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[(2-chloro-6-fluorobenzyl)sulfanyl]-6-ethyl-4(3H)-pyrimidinone](/img/structure/B2593405.png)
![N-(benzo[d][1,3]dioxol-5-yl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide](/img/structure/B2593406.png)
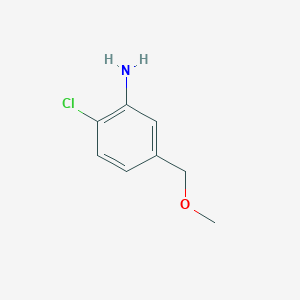
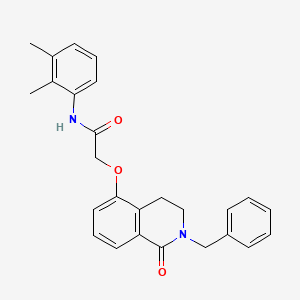
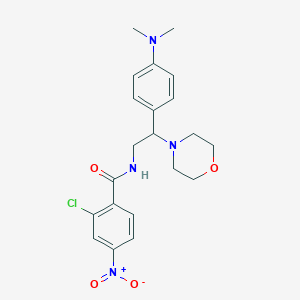
![2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2593413.png)
![Methyl 2-[4-(tert-butoxycarbonylamino)piperidin-1-yl]methylbenzoate](/img/structure/B2593415.png)
![[(3S,4R)-rel-3-Fluoropiperidin-4-yl]methanol](/img/structure/B2593416.png)
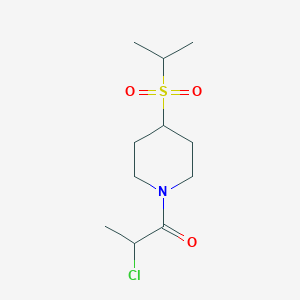
![N-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]-1-benzofuran-2-carboxamide](/img/structure/B2593421.png)


![2-{[1-(Cyclohex-3-ene-1-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine](/img/structure/B2593426.png)
